molecular formula C18H14N4 B14913382 5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

5-(4-Methylphenyl)-7-phenyl[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B14913382
M. Wt: 286.3 g/mol
InChI Key: CGYPXCCYAQWOTM-UHFFFAOYSA-N
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Description

7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of 7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine consists of a triazole ring fused with a pyrimidine ring, with phenyl and p-tolyl substituents at the 7 and 5 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of hydrazonoyl halides with alkyl carbothioates or carbothioamides in the presence of triethylamine can lead to the formation of triazolopyrimidines . Another method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates the formation of the triazolopyrimidine core through a tandem reaction mechanism .

Industrial Production Methods

Industrial production of 7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves scalable synthetic routes that ensure high yields and purity. The use of microwave-assisted synthesis and eco-friendly catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where substituents on the triazole or pyrimidine rings are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of 7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as tyrosyl DNA phosphodiesterase and lysine-specific histone demethylase . These interactions can lead to the modulation of cellular processes, including DNA repair and gene expression, which contribute to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenyl-5-(p-tolyl)-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substituents (phenyl and p-tolyl groups) that confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H14N4

Molecular Weight

286.3 g/mol

IUPAC Name

5-(4-methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C18H14N4/c1-13-7-9-14(10-8-13)16-11-17(15-5-3-2-4-6-15)22-18(21-16)19-12-20-22/h2-12H,1H3

InChI Key

CGYPXCCYAQWOTM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=NC=NN3C(=C2)C4=CC=CC=C4

Origin of Product

United States

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